molecular formula C10H12N4S B13185997 2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione

2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione

Cat. No.: B13185997
M. Wt: 220.30 g/mol
InChI Key: LKIIXSMVBQIHKN-UHFFFAOYSA-N
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Description

2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the diazino-pyrimidine family This compound is characterized by its unique structure, which includes a diazino ring fused with a pyrimidine ring, and a thione group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-methyl-6-(propan-2-yl)pyrimidine with carbon disulfide in the presence of a base, followed by cyclization to form the desired thione compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The methyl and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione involves its interaction with molecular targets, such as enzymes or receptors. For instance, as an inhibitor of HER2, it binds to the active site of the enzyme, preventing its normal function and thereby inhibiting cell proliferation in certain types of cancer . The compound may also modulate other signaling pathways, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit HER2 and other molecular targets makes it a valuable compound for therapeutic research and development.

Properties

Molecular Formula

C10H12N4S

Molecular Weight

220.30 g/mol

IUPAC Name

7-methyl-2-propan-2-yl-8H-pyrimido[4,5-d]pyrimidine-5-thione

InChI

InChI=1S/C10H12N4S/c1-5(2)8-11-4-7-9(14-8)12-6(3)13-10(7)15/h4-5H,1-3H3,(H,11,12,13,14,15)

InChI Key

LKIIXSMVBQIHKN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=S)C2=CN=C(N=C2N1)C(C)C

Origin of Product

United States

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